molecular formula C29H50IN B14463917 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide CAS No. 73811-00-4

3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide

Cat. No.: B14463917
CAS No.: 73811-00-4
M. Wt: 539.6 g/mol
InChI Key: KQZMCGJLGPJJHX-UHFFFAOYSA-M
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Description

3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide is a quaternary ammonium salt derived from indole. This compound is characterized by its long alkyl chain, which imparts unique properties, making it useful in various scientific and industrial applications. The presence of the iodide ion enhances its reactivity and solubility in polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide typically begins with 2,3,3-trimethylindolenine. This precursor reacts with 1-iodooctadecane under reflux conditions in a suitable solvent like chloroform. The reaction is usually carried out for an extended period, often up to 96 hours, to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up using larger reactors and optimized conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The indolium core can participate in redox reactions, altering its electronic properties.

    Addition Reactions: The double bonds in the indole ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted indolium salts, while oxidation can lead to the formation of indole oxides.

Mechanism of Action

The mechanism of action of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide involves its interaction with cellular membranes. The long alkyl chain allows it to embed into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This compound can also interact with specific molecular targets, such as ion channels and receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its long alkyl chain, which imparts amphiphilic properties, making it suitable for applications involving lipid membranes and interfaces. This distinguishes it from other indolium salts that lack such a feature.

Properties

CAS No.

73811-00-4

Molecular Formula

C29H50IN

Molecular Weight

539.6 g/mol

IUPAC Name

2,3,3-trimethyl-1-octadecylindol-1-ium;iodide

InChI

InChI=1S/C29H50N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-30-26(2)29(3,4)27-23-20-21-24-28(27)30;/h20-21,23-24H,5-19,22,25H2,1-4H3;1H/q+1;/p-1

InChI Key

KQZMCGJLGPJJHX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-]

Origin of Product

United States

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